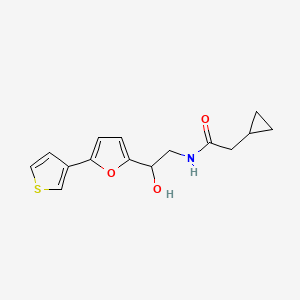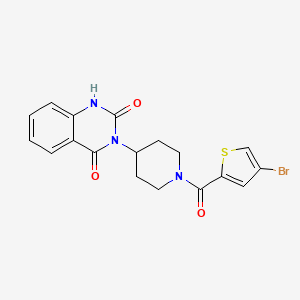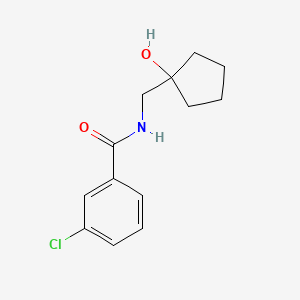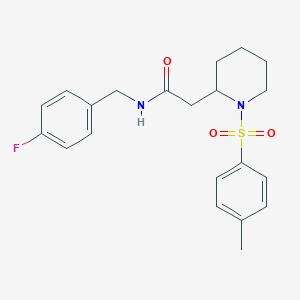![molecular formula C22H25N3O3S B2934544 8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-68-5](/img/structure/B2934544.png)
8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” is a complex organic molecule. It contains a benzylpiperazine moiety, which is often found in pharmaceuticals and illicit drugs, and a pyrroloquinoline moiety, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzylpiperazine and pyrroloquinoline moieties separately, followed by their coupling. The sulfonyl group could then be introduced via a sulfonation reaction .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the benzylpiperazine moiety could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation. The pyrroloquinoline moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would depend on the functional groups present .科学的研究の応用
1. Antitumor and Anticancer Applications
Quinoline derivatives, like the one , have demonstrated notable antitumor and anticancer properties. A study by Korcz et al. (2018) revealed that certain quinoline-3-carbaldehyde hydrazones exhibit pronounced cancer cell growth inhibitory effects. Similarly, research by Carta et al. (2017) on 7-pyrrolo[3,2-f]quinolinones showed high antiproliferative activity against leukemia and solid tumor cell lines.
2. Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been extensively studied. For instance, Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting the versatility in synthesizing related compounds.
3. Antimicrobial Activity
Compounds similar to 8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one have shown promising antimicrobial properties. For example, research by Largani et al. (2017) on pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides found them effective against various bacteria, including E. coli and S. aureus.
4. Enantioselective Synthesis and Resolution
The enantioselective synthesis and resolution of related compounds have been explored, as seen in the work of Nagarapu et al. (2011), which involved synthesizing and resolving pyrrolo[3,4-b]quinolin-3(2H)-one derivatives for antitumor activity.
5. Catalytic Applications
Studies have also investigated the use of related compounds in catalysis. Murugesan et al. (2016) described the use of nanocrystalline titania-based sulfonic acid material for synthesizing piperazinyl-quinolinyl pyran derivatives, showcasing the potential of these compounds in green chemistry.
6. Pro-Apoptotic Effects
The potential of these compounds in inducing apoptosis in cancer cells has been highlighted by Cumaoğlu et al. (2015). They synthesized sulfonamide derivatives that induced apoptosis through the activation of caspase enzymes.
7. Sulfonamide Hybrids
Research into sulfonamide-based hybrid compounds, such as the one , has been a significant area of study. Ghomashi et al. (2022) discussed various sulfonamide hybrids with a range of pharmacological activities.
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and testing its activity against various biological targets .
作用機序
Target of action
The compound contains a benzylpiperazine moiety, which is a common structural feature in many biologically active molecules. Benzylpiperazine derivatives have been found to interact with various targets, including serotonin receptors .
Biochemical pathways
If it does indeed interact with serotonin receptors, it could potentially affect a variety of neurological processes, as serotonin is involved in mood regulation, sleep, appetite, and other functions .
Result of action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. If it acts as a serotonin receptor antagonist, it could potentially have effects on mood, sleep, and other neurological functions .
特性
IUPAC Name |
6-(4-benzylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21-7-6-18-14-20(15-19-8-9-25(21)22(18)19)29(27,28)24-12-10-23(11-13-24)16-17-4-2-1-3-5-17/h1-5,14-15H,6-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLHUZPZXRXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934461.png)

![Tert-butyl 3-(4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2934464.png)
![methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate](/img/structure/B2934467.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934468.png)
![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2934471.png)


![tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B2934475.png)


![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)
![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)